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molecular formula C7H11Cl2N3 B1445300 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride CAS No. 1159734-42-5

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

Cat. No. B1445300
M. Wt: 208.09 g/mol
InChI Key: HFHPEBFLEMKIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552205B2

Procedure details

(1-Pyrimidin-2-yl-cyclopropyl)-carbamic acid tert-butyl ester (1.60 g, 6.80 mmol) was dissolved in CH2Cl2 (10 mL). HCl solution (4M in 1,4-dioxane, 17 mL, 68 mmol) was added via in one portion via syringe and the solution immediately became cloudy. The reaction was allowed to stir for 3 h. Solvents were removed in vacuo yielding a solid mass that was dried under vacuum to give 1.12 g of the title compound as a light yellow solid, m/z 136.32 [M+1]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:18]>C(Cl)Cl>[ClH:18].[ClH:18].[N:12]1[CH:13]=[CH:14][CH:15]=[N:16][C:11]=1[C:8]1([NH2:7])[CH2:10][CH2:9]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC=CC=N1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a solid mass that
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.Cl.N1=C(N=CC=C1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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